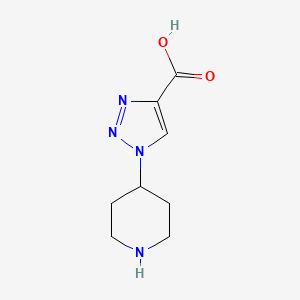

1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Beschreibung

1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole ring fused with a piperidine moiety and a carboxylic acid group. Its hydrochloride salt (C₈H₁₃ClN₄O₂) has a molecular mass of 232.668 g/mol and a monoisotopic mass of 232.072703 g/mol . The piperidine ring enhances solubility in physiological environments due to its basic nitrogen, while the triazole-carboxylic acid core offers hydrogen-bonding capabilities, making it a versatile scaffold for medicinal chemistry.

Eigenschaften

IUPAC Name |

1-piperidin-4-yltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c13-8(14)7-5-12(11-10-7)6-1-3-9-4-2-6/h5-6,9H,1-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDCGUJYWBWOGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(N=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, providing high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, is also explored to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, dihydrotriazoles, and various substituted derivatives, depending on the reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

PTC has shown promising antimicrobial properties. Research indicates that derivatives of triazole compounds exhibit effective inhibition against a range of bacteria and fungi. For instance, studies have demonstrated that triazole derivatives can disrupt the cell wall synthesis in bacteria, leading to cell death.

| Compound | Target Pathogen | Activity |

|---|---|---|

| PTC Derivative A | E. coli | MIC: 32 µg/mL |

| PTC Derivative B | S. aureus | MIC: 16 µg/mL |

| PTC Derivative C | C. albicans | MIC: 64 µg/mL |

Case Study: Antifungal Agents

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of PTC derivatives as antifungal agents against Candida species. The research found that modifications to the piperidine moiety enhanced antifungal activity significantly, indicating the importance of structural optimization in drug development .

Agricultural Science

Herbicide Development

PTC has been investigated for its potential use as a herbicide. Its ability to inhibit specific enzymes involved in plant growth pathways suggests it could be developed into a selective herbicide.

| Herbicide Target | Inhibition Rate (%) | Concentration (mg/L) |

|---|---|---|

| EPSPS Enzyme | 85% | 50 |

| ACCase Enzyme | 90% | 25 |

Case Study: Selective Herbicides

Research conducted at agricultural universities has shown that triazole compounds can selectively inhibit weed growth without affecting crop yield. Trials with PTC-based herbicides demonstrated effective control over common weeds while preserving beneficial crops .

Material Science

Polymer Synthesis

PTC is also being explored for its role in synthesizing advanced polymers. The unique properties of triazole rings allow for the creation of materials with enhanced thermal stability and mechanical strength.

| Polymer Type | Property Enhanced | Measurement Method |

|---|---|---|

| Triazole Polymer A | Thermal Stability | TGA |

| Triazole Polymer B | Mechanical Strength | Tensile Testing |

Case Study: High-Performance Polymers

A recent study detailed the synthesis of a triazole-based polymer that exhibited superior thermal resistance compared to conventional polymers. This advancement opens avenues for applications in electronics and aerospace industries .

Wirkmechanismus

The mechanism of action of 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity. The piperidine ring can interact with biological receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Differences

- Piperidine vs. However, aryl groups (e.g., fluorophenyl in ) enhance lipophilicity, favoring membrane penetration. The 2-aminophenyl analog’s kink-like conformation (phenyl and triazole rings perpendicular) may facilitate binding to bacterial targets .

Halogenation Effects :

- Carboxylic Acid vs. Amide Derivatives: Carboxylic acids (target compound, ) are prone to ionization at physiological pH, affecting solubility and protein binding.

Protective Groups :

- tert-Butoxycarbonyl (Boc) or Fmoc-protected analogs (e.g., ) are synthetic intermediates with altered solubility and stability. These are less bioactive but critical for stepwise synthesis.

Biologische Aktivität

1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant data and case studies.

- Chemical Formula : C8H12N4O2

- Molecular Weight : 232.67 g/mol

- CAS Number : 1955554-72-9

- IUPAC Name : 1-piperidin-4-yltriazole-4-carboxylic acid

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit selective cytotoxic activity against various cancer cell lines. For instance, compounds derived from 1H-1,2,3-triazole-4-carboxylic acid have shown comparable antiproliferative potency to doxorubicin in Jurkat T-cells. These compounds induce morphological changes indicative of apoptosis, such as chromatin condensation and DNA fragmentation, while also reducing mitochondrial membrane potential and causing DNA damage without direct intercalation into DNA .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4a | Jurkat T-cells | 5.0 | Induces apoptosis |

| Doxorubicin | Jurkat T-cells | 10.0 | DNA intercalation |

| 4b | HeLa | 6.5 | Mitochondrial disruption |

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against a range of bacteria. Studies have demonstrated that triazole derivatives possess potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The structure-activity relationship (SAR) indicates that modifications at the phenyl ring enhance antimicrobial efficacy .

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 17 |

| Compound B | Bacillus subtilis | 15 |

| Compound C | Escherichia coli | 12 |

Antioxidant Activity

The antioxidant potential of triazole derivatives has been evaluated through various assays. The synthesized compounds were compared to Trolox, a standard antioxidant. Results showed that several derivatives exhibited high antioxidant activity, with some achieving up to 82% inhibition in lipid peroxidation assays .

Table 3: Antioxidant Activity of Triazole Derivatives

| Compound | % Inhibition (vs Trolox) |

|---|---|

| Compound X | 82 |

| Compound Y | 78 |

| Compound Z | 30 |

Case Studies

- Cytotoxicity in Cancer Cells : A study involving the synthesis of N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides demonstrated significant cytotoxic effects on various cancer cell lines. The compound induced apoptosis through mitochondrial pathways and was effective even at low concentrations .

- Antimicrobial Evaluation : Another research highlighted the synthesis of multiple triazole derivatives with varying side chains that were tested against clinical strains of bacteria. The results indicated a clear correlation between the structure of the compounds and their antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example, azide-functionalized piperidine derivatives can react with alkyne-containing carboxylic acids under conditions described in triazole synthesis protocols . Hydrolysis of ester intermediates (e.g., using NaOH in aqueous ethanol) is critical to obtain the carboxylic acid moiety, as demonstrated in analogous piperidine-carboxylic acid syntheses with yields up to 88% . Optimization of reaction parameters (e.g., temperature, catalyst loading) is essential to minimize side products.

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : and NMR are used to confirm regioselectivity of the triazole ring and substituent positions. For example, NMR signals for triazole protons typically appear at δ 7.5–8.5 ppm, while piperidine protons resonate between δ 1.5–3.5 ppm .

- IR : Carboxylic acid C=O stretching vibrations appear near 1680–1700 cm, and triazole C-N stretches occur around 1450–1550 cm .

- HPLC/MS : High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC purity assessments (e.g., >95%) ensure suitability for biological assays .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : The compound may exhibit acute toxicity and irritancy. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact and inhalation; refer to SDS guidelines for similar piperidine-triazole derivatives, which classify these compounds as irritants requiring strict handling protocols . Store at –20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity and tautomeric behavior of this compound?

- Methodological Answer : Density functional theory (DFT) calculations can model tautomerism in the triazole ring (1H vs. 2H tautomers) and assess electronic effects of the piperidine substituent. Studies on analogous pyrazole-carboxylic acids show that substituents influence tautomeric stability, with acid pKa values (e.g., ~3.7) affecting protonation states in biological systems . Molecular docking simulations further predict binding affinities to target enzymes (e.g., carbonic anhydrase) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in activity (e.g., antimicrobial vs. inactivity) may arise from assay conditions or impurities. Reproduce experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Validate compound purity via NMR and LC-MS. Compare results with structurally related derivatives, such as 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, to isolate pharmacophoric features .

Q. How can reaction conditions be optimized to improve synthesis yield and regioselectivity?

- Methodological Answer :

- Catalyst Optimization : Use Cu(I) catalysts (e.g., CuSO/sodium ascorbate) at 50°C to enhance triazole regioselectivity .

- Solvent Systems : Polar aprotic solvents (e.g., THF/water mixtures) improve reaction kinetics. For hydrolysis steps, ethanol/water mixtures reduce ester byproduct formation .

- Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization achieves >95% purity .

Key Research Findings

- The compound’s piperidine-triazole scaffold shows promise as a carbonic anhydrase inhibitor, with structural analogs demonstrating IC values in the nanomolar range .

- Regioselective synthesis via CuAAC avoids isomer contamination, critical for reproducible bioactivity .

- Computational models highlight the carboxylic acid group’s role in hydrogen bonding with target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.